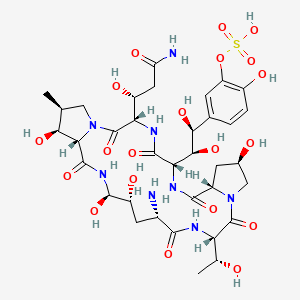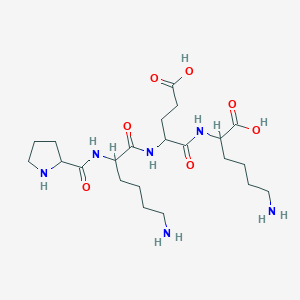
Phrixotoxin 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phrixotoxin 3 is a peptidyl toxin originally isolated from the venom of the tarantula Phrixotrichus auratus. This compound is a highly specific and potent blocker of voltage-gated sodium channels, particularly the neuronal channels NaV1.2 and NaV1.6 . It is a valuable pharmacological tool for studying these channels due to its high specificity and potency .
作用機序
Target of Action
Phrixotoxin 3, a peptide toxin derived from the venom of the Chilean copper tarantula Phrixotrichus auratus , primarily targets voltage-gated sodium channels . It inhibits several subtypes of these channels, including Nav1.1/SCN1A, Nav1.2/SCN2A, Nav1.4/SCN4A, Nav1.5/SCN5A, and Nav1.8/SCN10A . These channels play a crucial role in the propagation of action potentials in neurons, making them key players in the transmission of signals in the nervous system .
Mode of Action
This compound modulates voltage-gated sodium channels by causing a depolarizing shift in gating kinetics and blocking the inward component of the sodium current . This prevents the channels from opening to a moderate depolarization, which results in a reduced firing rate of the neurons .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the action potential propagation in neurons. By blocking sodium channels, it prevents the influx of sodium ions that is necessary for the initiation and propagation of action potentials . This can affect various downstream effects, depending on the specific type of neuron and the nature of the signals being transmitted.
Result of Action
The primary result of this compound’s action is a reduction in the firing rate of neurons due to its inhibition of voltage-gated sodium channels . This can lead to a decrease in the transmission of signals in the nervous system, which could potentially have a wide range of effects depending on the specific neurons and circuits involved.
生化学分析
Biochemical Properties
Phrixotoxin 3 interacts with several types of voltage-gated sodium channels, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, and Nav1.5 . The nature of these interactions is inhibitory, with this compound blocking the function of these channels .
Cellular Effects
This compound’s inhibition of sodium channels has significant effects on cellular function. By blocking these channels, this compound can disrupt cell signaling pathways and potentially influence gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to voltage-gated sodium channels and inhibiting their function . This can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway of voltage-gated sodium channels
準備方法
化学反応の分析
Phrixotoxin 3 undergoes various chemical reactions, including oxidation and reduction. The disulfide bonds between cysteine residues are particularly important for its stability and activity . Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are the reduced or oxidized forms of the peptide, which can affect its biological activity.
科学的研究の応用
Phrixotoxin 3 has numerous scientific research applications. In chemistry, it is used to study the structure and function of voltage-gated sodium channels . In biology, it helps in understanding the role of these channels in neuronal signaling and excitability . In medicine, this compound is used to investigate potential therapeutic targets for conditions like epilepsy and chronic pain . It also has industrial applications in the development of new pharmacological tools and assays for drug discovery .
類似化合物との比較
Phrixotoxin 3 is unique due to its high specificity for NaV1.2 and NaV1.6 channels . Similar compounds include Phrixotoxin 1 and Phrixotoxin 2, which block A-type voltage-gated potassium channels . Another related compound is Heteropodatoxin, which also blocks Kv4.2 channels . this compound’s specificity for sodium channels makes it particularly valuable for studying neuronal excitability and developing therapeutic interventions .
特性
IUPAC Name |
2-[[5-amino-2-[[2-[[6-amino-2-[[22,36,42,95-tetrakis(4-aminobutyl)-77-[(2-amino-3-carboxypropanoyl)amino]-4,16,60-tris(2-amino-2-oxoethyl)-86-benzyl-45,69-bis(3-carbamimidamidopropyl)-19,39-bis(carboxymethyl)-13,48-bis(hydroxymethyl)-33,92-bis(1H-indol-3-ylmethyl)-57,80,89-tris(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectane-30-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C176H269N51O48S6/c1-11-91(10)141(174(274)275)225-150(250)108(52-53-132(183)231)203-153(253)114(67-93-48-50-96(230)51-49-93)208-145(245)104(41-21-26-56-179)202-163(263)125-82-277-280-85-128-168(268)222-126-83-278-276-81-124(218-142(242)99(182)70-137(236)237)165(265)205-110(63-87(2)3)143(243)195-78-136(235)196-113(66-92-33-13-12-14-34-92)152(252)206-111(64-88(4)5)151(251)210-115(68-94-76-193-100-37-17-15-35-97(94)100)154(254)198-105(42-22-27-57-180)148(248)219-127(166(266)215-121(73-135(186)234)173(273)227-62-32-47-131(227)170(270)217-123(80-229)162(262)211-117(71-133(184)232)156(256)213-120(75-139(240)241)159(259)200-106(149(249)220-128)43-23-28-58-181)84-279-281-86-129(223-171(271)140(90(8)9)224-160(260)112(65-89(6)7)207-157(257)118(72-134(185)233)214-169(269)130-46-31-61-226(130)172(272)109(204-164(126)264)45-30-60-192-176(189)190)167(267)216-122(79-228)161(261)201-107(44-29-59-191-175(187)188)144(244)197-102(39-19-24-54-177)147(247)212-119(74-138(238)239)158(258)199-103(40-20-25-55-178)146(246)209-116(155(255)221-125)69-95-77-194-101-38-18-16-36-98(95)101/h12-18,33-38,48-51,76-77,87-91,99,102-131,140-141,193-194,228-230H,11,19-32,39-47,52-75,78-86,177-182H2,1-10H3,(H2,183,231)(H2,184,232)(H2,185,233)(H2,186,234)(H,195,243)(H,196,235)(H,197,244)(H,198,254)(H,199,258)(H,200,259)(H,201,261)(H,202,263)(H,203,253)(H,204,264)(H,205,265)(H,206,252)(H,207,257)(H,208,245)(H,209,246)(H,210,251)(H,211,262)(H,212,247)(H,213,256)(H,214,269)(H,215,266)(H,216,267)(H,217,270)(H,218,242)(H,219,248)(H,220,249)(H,221,255)(H,222,268)(H,223,271)(H,224,260)(H,225,250)(H,236,237)(H,238,239)(H,240,241)(H,274,275)(H4,187,188,191)(H4,189,190,192) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKDRDMJNDICMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CCCCN)CC(=O)O)CCCCN)CCCNC(=N)N)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC4=O)CCCNC(=N)N)CC(=O)N)CC(C)C)C(C)C)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CO)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC(C)C)CC1=CC=CC=C1)CC(C)C)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C176H269N51O48S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4060 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Phrixotoxin 3 on voltage-gated sodium channels?
A: this compound acts as a gating-modifier toxin on voltage-gated sodium channels [, ]. It exerts its effects through two primary mechanisms:
Q2: Which voltage-gated sodium channel subtypes are most potently affected by this compound?
A: Research indicates that this compound exhibits high potency for the Nav1.2 subtype of voltage-gated sodium channels. In fact, it is considered one of the most potent peptide modulators of this channel subtype identified from spider venom, exhibiting an IC50 value of 0.6 ± 0.1 nM []. This selectivity makes this compound a valuable tool for investigating the specific roles of Nav1.2 channels in neuronal excitability and disease.
Q3: How does the L1342P mutation in the Nav1.2 channel affect the efficacy of this compound?
A: Studies utilizing human induced pluripotent stem cells (hiPSCs) carrying the epilepsy-associated Nav1.2-L1342P mutation demonstrated that this compound retained its potency in reducing both spontaneous and chemically-induced neuronal hyperexcitability in these cells [, ]. This suggests that this compound may hold therapeutic potential for treating epilepsy caused by this specific Nav1.2 mutation, despite potential resistance to conventional anti-seizure medications like phenytoin observed in these studies [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)

![(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612308.png)


![4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612317.png)




